molecular formula C19H24N4O2S2 B2438869 N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide CAS No. 392299-97-7

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide

Cat. No.: B2438869
CAS No.: 392299-97-7
M. Wt: 404.55
InChI Key: FXGNMUHVWHAZRX-UHFFFAOYSA-N
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Description

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide is a complex organic compound belonging to the class of thiadiazole derivatives. This compound features a quinoline moiety linked to a thiadiazole ring, further attached to an ethylbutanamide group. The unique structure imparts the compound with potential bioactivity, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Synthesis of 3,4-Dihydroquinoline Derivative

    • Start with an appropriate starting material such as aniline.

    • Cyclize the aniline derivative under acidic conditions to form 3,4-dihydroquinoline.

    • Introduce an oxoethyl group through Friedel-Crafts acylation using oxalyl chloride.

  • Step 2: Formation of the Thiadiazole Ring

    • Prepare the 1,3,4-thiadiazole moiety by reacting an appropriate thiosemicarbazide derivative with a carboxylic acid chloride under dehydrating conditions.

  • Step 3: Coupling Reaction

    • Couple the 3,4-dihydroquinoline derivative with the thiadiazole intermediate in the presence of a base like triethylamine to form the target compound.

Industrial Production Methods

Industrial-scale synthesis often involves optimizations:

  • Continuous Flow Synthesis: : Enhancing reaction speed and yield through continuous flow reactors.

  • High-Throughput Screening: : Using automated systems to quickly identify optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The quinoline ring can undergo oxidative cleavage using strong oxidizing agents like potassium permanganate.

    • Possible product: carboxylic acid derivatives.

  • Reduction

    • The carbonyl groups (e.g., oxoethyl) are reducible to alcohols using hydride sources like sodium borohydride.

  • Substitution

    • Halogenation reactions using halogen sources like N-bromosuccinimide can occur at the quinoline ring.

    • Possible products include halogen-substituted quinoline derivatives.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminium hydride.

  • Halogenation Reagents: : N-bromosuccinimide, N-iodosuccinimide.

Major Products

  • Carboxylic acids from oxidation.

  • Alcohols from reduction.

  • Halogen-substituted quinoline derivatives from substitution.

Scientific Research Applications

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide has multiple research applications:

  • Chemistry

    • Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    • Studies on its reactivity and the development of new synthetic methodologies.

  • Biology

    • Investigation of its potential as a bioactive compound due to the presence of the quinoline and thiadiazole moieties.

    • Screening for antimicrobial, antiviral, and antifungal activities.

  • Medicine

    • Potential therapeutic applications in treating diseases due to its unique structural components.

    • Research on its pharmacokinetics and toxicology profiles.

  • Industry

    • Utilized in material science for the development of advanced polymers and resins.

Mechanism of Action

The compound's mechanism of action is primarily influenced by its ability to interact with various molecular targets and pathways:

  • Enzyme Inhibition: : Potential to inhibit key enzymes involved in biological processes.

  • Receptor Binding: : Interaction with cellular receptors to modulate biological pathways.

  • DNA Intercalation: : Quinoline moiety may intercalate with DNA, disrupting replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-ethylbutanamide

    • Lacks the thiadiazole ring.

    • Different biological and chemical properties.

  • 5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazole

    • Lacks the ethylbutanamide group.

    • Varies in solubility and reactivity.

Uniqueness

  • The presence of both quinoline and thiadiazole rings in the same molecule provides unique chemical reactivity and potential bioactivity.

  • The compound's structure allows it to interact with diverse biological targets, making it a versatile candidate for research across multiple fields.

Now you have a solid dive into N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide, reflecting the compound's chemistry, applications, and unique attributes. What's next in your chemistry journey?

Properties

IUPAC Name

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S2/c1-3-13(4-2)17(25)20-18-21-22-19(27-18)26-12-16(24)23-11-7-9-14-8-5-6-10-15(14)23/h5-6,8,10,13H,3-4,7,9,11-12H2,1-2H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGNMUHVWHAZRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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